REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]([NH2:7])=[S:6])([CH3:3])[CH3:2].IC.[CH2:10](N(CC)CC)C.[C:17](Cl)(=[O:21])[C:18](Cl)=[O:19]>CC(C)=O.C(Cl)Cl>[CH:1]([N:4]1[C:18](=[O:19])[C:17](=[O:21])[N:7]=[C:5]1[S:6][CH3:10])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=S)N
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
hydroiodide salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a gum
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −78° C. with a dry ice/acetone bath
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solvent was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C(=NC(C1=O)=O)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |